molecular formula C14H11NO2S2 B2726821 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid CAS No. 312504-97-5

2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid

Cat. No.: B2726821
CAS No.: 312504-97-5
M. Wt: 289.37
InChI Key: JKGNHXYZSCQLCL-UHFFFAOYSA-N
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Description

2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid is a complex organic compound that features both indole and thiophene moieties The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Thiophene is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring through Fischer indole synthesis, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step involves the attachment of the sulfanyl acetic acid group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiophene ring can enhance the compound’s binding affinity and specificity. The sulfanyl acetic acid group may contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but lacking the thiophene and sulfanyl groups.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the indole and sulfanyl groups.

    2-(thiophen-3-yl)acetic acid: Similar structure but with the thiophene ring in a different position.

Uniqueness

2-{[2-(thiophen-2-yl)-1H-indol-3-yl]sulfanyl}acetic acid is unique due to the combination of indole and thiophene rings, which provides a distinct set of chemical properties and potential applications. The presence of the sulfanyl acetic acid group further enhances its versatility in various chemical reactions and biological interactions.

Properties

IUPAC Name

2-[(2-thiophen-2-yl-1H-indol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-12(17)8-19-14-9-4-1-2-5-10(9)15-13(14)11-6-3-7-18-11/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGNHXYZSCQLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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